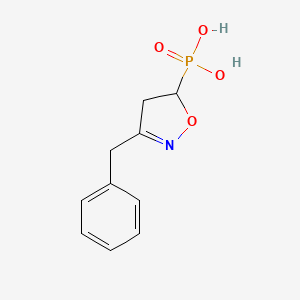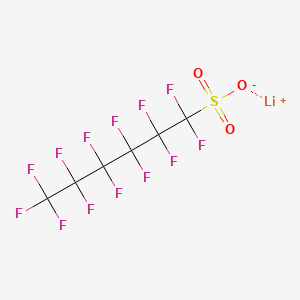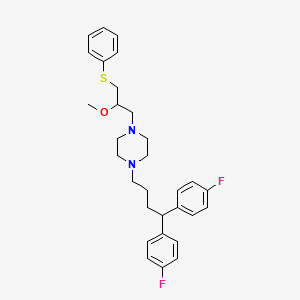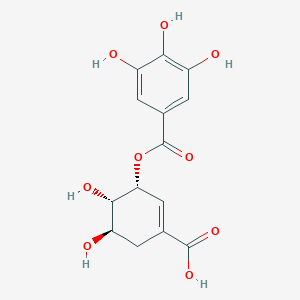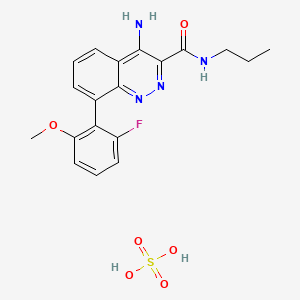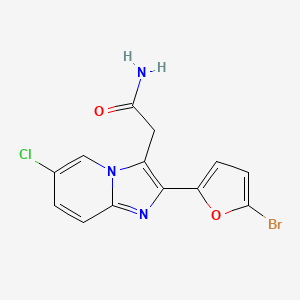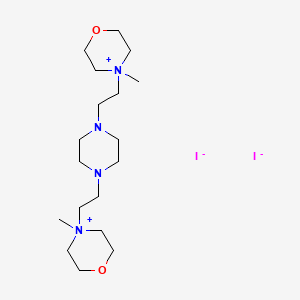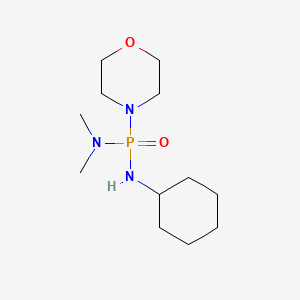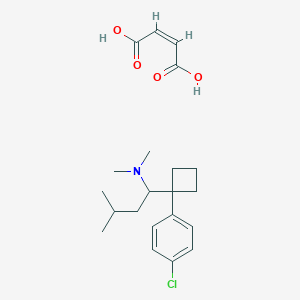
Sibutramine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sibutramine maleate is a compound primarily known for its use as an appetite suppressant in the treatment of obesity. It functions as a serotonin-norepinephrine reuptake inhibitor, which helps in reducing food intake and promoting weight loss. This compound was marketed under various brand names, including Meridia and Reductil, before being withdrawn from many markets due to safety concerns .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sibutramine maleate involves several steps, starting from the basic organic compoundsThe reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct formation of the desired intermediates .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sibutramine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic uses .
Applications De Recherche Scientifique
Sibutramine maleate has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the effects of serotonin-norepinephrine reuptake inhibition.
Biology: Research focuses on its effects on neurotransmitter levels and appetite regulation.
Medicine: Primarily used in the treatment of obesity, it has also been studied for its potential effects on metabolic rate and energy expenditure.
Industry: It has applications in the development of weight loss supplements and pharmaceuticals .
Mécanisme D'action
Sibutramine maleate exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite. The primary molecular targets are the serotonin and norepinephrine transporters, which are involved in the reuptake process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: Another serotonin reuptake inhibitor used primarily as an antidepressant.
Phentermine: A stimulant similar to amphetamine, used for weight loss.
Orlistat: A lipase inhibitor that reduces fat absorption from the diet
Uniqueness
Sibutramine maleate is unique in its dual mechanism of action, affecting both serotonin and norepinephrine reuptake. This dual action makes it more effective in promoting weight loss compared to compounds that target only one neurotransmitter system. its use has been limited due to safety concerns related to cardiovascular risks .
Propriétés
Numéro CAS |
1258859-73-2 |
|---|---|
Formule moléculaire |
C21H30ClNO4 |
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine |
InChI |
InChI=1S/C17H26ClN.C4H4O4/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;5-3(6)1-2-4(7)8/h6-9,13,16H,5,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
ZHMPDWYRECUDOQ-BTJKTKAUSA-N |
SMILES isomérique |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


